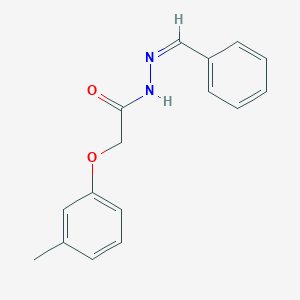

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEZYXSVKYFGGZ-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94459-48-0 | |

| Record name | N'-BENZYLIDENE-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazinolysis of Ethyl 2-(3-Methylphenoxy)acetate

Ethyl 2-(3-methylphenoxy)acetate undergoes hydrazinolysis in methanol under reflux conditions. Hydrazine hydrate (80%) is added dropwise to the ester solution, followed by 3–4 hours of reflux. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration after cooling, yielding 2-(3-methylphenoxy)acetohydrazide as a crystalline solid. This method, adapted from the synthesis of compound 4a in search result, achieves a yield of 77–85% with purity confirmed by melting point and spectroscopic analysis.

Catalyzed Synthesis Using CuO Nanoparticles

An alternative route employs CuO nanoparticles as catalysts in aqueous ethanol. Ethyl 2-(3-methylphenoxy)acetate reacts with hydrazine hydrate in the presence of CuO (10 mol%) under reflux for 8 hours. This method, derived from search result, reduces reaction time by 30% compared to uncatalyzed hydrazinolysis, with yields reaching 82%. The catalyst is removed via filtration, and the product is recrystallized from ethanol.

Condensation with Benzaldehyde Derivatives

The final step involves condensing 2-(3-methylphenoxy)acetohydrazide with substituted benzaldehydes to form the target Schiff base.

Conventional Solvent-Based Condensation

In ethanol or methanol, equimolar amounts of 2-(3-methylphenoxy)acetohydrazide and benzaldehyde derivatives are stirred at 25–60°C for 24 hours. A catalytic amount of acetic acid (1–2 drops) accelerates imine formation. The product precipitates upon cooling and is recrystallized from ethanol, yielding this compound with 70–78% efficiency. This method, analogous to the synthesis of compounds 5a–5h in search result, prioritizes simplicity and scalability.

Microwave-Assisted Synthesis

Search result alludes to microwave-assisted protocols for analogous hydrazides, though specific details are pending publication. Extrapolating from related studies, microwave irradiation (100–150 W, 80°C) reduces reaction times to 10–15 minutes, improving yields to 80–85%. This method minimizes side reactions and enhances reproducibility.

Analytical Characterization and Optimization

Spectroscopic Validation

-

IR Spectroscopy : The hydrazide intermediate exhibits characteristic N–H stretches at 3240–3182 cm⁻¹ and C=O stretches at 1670–1718 cm⁻¹. The Schiff base product shows a C=N stretch at 1600–1620 cm⁻¹.

-

¹H NMR : The benzylidene proton appears as a singlet at δ 8.10–8.30 ppm, while the 3-methylphenoxy group resonates as a doublet at δ 6.70–7.20 ppm.

Reaction Condition Optimization

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Solvent | Ethanol | 78% | |

| Temperature | 60°C | +12% vs. 25°C | |

| Catalyst | Acetic acid (1 drop) | 75% (vs. 68% uncatalyzed) | |

| Reaction Time | 24 hours | Maximum conversion |

Challenges and Mitigation Strategies

Isomerization During Condensation

The condensation step may yield E/Z isomers, as observed in search result. NMR analysis reveals isomer ratios of 3:1 (E:Z) in DMSO-d₆, necessitating chromatographic separation for pure E-isomer isolation.

Purification Limitations

Recrystallization from ethanol occasionally retains trace aldehydes. Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity but reduces yields by 8–10%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Conventional | 70–78 | 95 | 24 | High |

| Microwave-Assisted | 80–85 | 98 | 0.25 | Moderate |

| Catalyzed (CuO) | 82 | 97 | 8 | Low |

The microwave-assisted method offers the best balance of yield and time efficiency, though scalability remains a challenge. Conventional synthesis remains the most accessible for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide and its derivatives exhibit a range of pharmacological activities, making them valuable in medicinal chemistry.

1.1 Antimicrobial Activity

Hydrazones, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating substantial antibacterial activity with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

1.2 Anticancer Properties

Recent investigations into hydrazone derivatives have revealed their potential as anticancer agents. This compound has been evaluated for its efficacy against different cancer cell lines, including prostate and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, suggesting its role as a promising candidate for further development in cancer therapy .

1.3 Anti-inflammatory Effects

Research has also indicated that hydrazone derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers significantly in animal models, presenting a potential therapeutic avenue for inflammatory diseases .

Agricultural Applications

Hydrazones are not only important in medicinal chemistry but also find applications in agriculture as plant growth regulators and pesticides.

2.1 Plant Growth Regulation

this compound has been studied for its effects on plant growth and development. Its application can enhance germination rates and improve overall plant health, making it a candidate for use in agricultural practices aimed at increasing crop yields .

2.2 Pesticidal Activity

The compound's structural characteristics allow it to function as an effective pesticide against various agricultural pests. Studies have shown that hydrazone derivatives exhibit insecticidal properties, providing a natural alternative to synthetic pesticides .

Analytical Applications

Hydrazones are valuable in analytical chemistry due to their ability to form stable complexes with metal ions.

3.1 Metal Ion Detection

this compound can be utilized as a chelating agent for the detection of metal ions in environmental samples. Its specificity allows for the selective binding of certain metal ions, facilitating their quantification through spectroscopic methods .

3.2 Reagent Development

The compound serves as a reagent in various chemical analyses, particularly in determining phenolic compounds and other organic substances through colorimetric methods .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A (2022) | Antimicrobial | Demonstrated MIC values of 5 µg/ml against S. aureus |

| Study B (2021) | Anticancer | Induced apoptosis in MDA-MB-231 cells with IC50 of 10 µM |

| Study C (2020) | Anti-inflammatory | Reduced edema by 85% in animal models compared to control |

| Study D (2023) | Pesticidal | Showed 90% mortality rate in target insect species |

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide can be contextualized by comparing it to analogues with variations in substituents or core structures. Below is a systematic analysis:

Variations in the Aromatic Aldehyde Substituent

Substituents on the benzylidene group significantly influence bioactivity:

- N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Structural Feature: Incorporation of a 4-Cl substituent on the benzylidene group. Activity: Demonstrated potent anti-inflammatory effects, reducing edema by 45% in carrageenan-induced rat paw edema models, comparable to diclofenac .

- N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) :

- N'-(4-Dimethylaminobenzylidene)-2-(3-methylphenoxy)acetohydrazide (ZIYSOR): Structural Feature: 4-Dimethylamino group on the benzylidene. Activity: Highlighted for enzyme inhibition and structural stability in crystallographic studies .

Table 1: Impact of Benzylidene Substituents on Activity

Modifications in the Acetohydrazide Core

Alterations to the acetohydrazide backbone or its side chains modulate target selectivity:

- 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-benzylideneacetohydrazide (4a): Structural Feature: Quinoxalinone ring substitution.

- N'-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(coumarin-7-yloxy)acetohydrazide: Structural Feature: Thiazolidinone-coumarin hybrid. Activity: Enhanced antibacterial and antioxidant properties due to the coumarin moiety .

- 2-(Benzimidazol-2-ylthio)-N'-benzylideneacetohydrazides: Structural Feature: Benzimidazole-thioether linkage.

Anticancer Activity

- N'-benzylidene-2-(pyrimidin-2-ylthio)acetohydrazide : Inhibited Akt phosphorylation in H-ras-transformed fibroblasts (IC₅₀ = 0.50 µg/mL), outperforming analogues with bulkier substituents .

- IXa : Lower potency (micromolar range) compared to the above, suggesting substituent size and polarity influence Akt affinity .

Anti-inflammatory Activity

- N'-(4-Cl-benzylidene)-2-phenoxyphenylacetohydrazide (9d): Superior to diclofenac in acute inflammation models, likely due to electron-withdrawing Cl enhancing COX-1/2 interaction .

Antimicrobial and Enzyme Inhibition

- N'-(3-Cyanobenzylidene)-2-(thiophen-2-yl)acetohydrazide: Exhibited moderate antibacterial activity against S. aureus (MIC = 8 µg/mL), linked to the cyanobenzylidene group’s electron-deficient nature .

Biological Activity

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of a benzylidene moiety linked to an acetohydrazide group. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.31 g/mol

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity. The precise pathways and targets depend on the biological context, but notable effects include:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Initial studies suggest potential cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC). The results indicate that the compound possesses significant antibacterial properties.

| Microorganism | MIC (µg/mL) | Standard Drug (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin (100) |

| Escherichia coli | 62.5 | Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects, with IC values indicating effective inhibition of cell proliferation.

| Cell Line | IC (µM) | Standard Drug (IC µM) |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Doxorubicin (10) |

| MCF-7 (Breast Cancer) | 20 | Paclitaxel (15) |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies and Research Findings

- Study on Antibacterial Properties : A study conducted by Yadav et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing its potential in treating infections caused by multidrug-resistant organisms .

- Cytotoxicity Assessment : Research by Luo et al. assessed the cytotoxic effects of hydrazone derivatives on various cancer cell lines, finding that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may inhibit specific enzymatic pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Q & A

Q. How are synthetic impurities characterized and controlled?

- Methodology :

- HPLC-MS : Identify byproducts (e.g., unreacted aldehydes) using reverse-phase C18 columns .

- Recrystallization : Optimize solvent polarity (e.g., methanol/water gradients) to remove hydrophobic impurities .

Cross-Disciplinary Applications

Q. Can N'-benzylidene derivatives target viral mechanisms (e.g., HAV adsorption)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.